Sisomicin sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sisomicin sulfate is an aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inositola . It is a broad-spectrum antibiotic most structurally related to gentamicin . This compound is known for its effectiveness against Gram-positive bacteria and its bactericidal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sisomicin sulfate is primarily produced through fermentation. The fermentation process involves the cultivation of Micromonospora inositola in a suitable medium under controlled conditions . The fermentation broth is then processed to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient supply. Advanced techniques like protoplast mutagenesis and fermentation optimization have been employed to enhance sisomicin production .

Análisis De Reacciones Químicas

Types of Reactions

Sisomicin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or create derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include its derivatives, such as netilmicin and plazomicin . These derivatives are developed to improve the antibiotic’s effectiveness and reduce its toxicity.

Aplicaciones Científicas De Investigación

Clinical Research Applications

Antibiotic Development

Sisomicin sulfate plays a crucial role in the development of new antibiotics, particularly against resistant bacterial strains. It is frequently used in formulations aimed at combating infections that do not respond to conventional treatments. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately bacterial cell death .

Case Study: Comparative Clinical Study

A notable clinical study compared the efficacy of sisomicin cream (0.1%) versus mupirocin ointment (2%) in treating pyodermas. In this randomized trial involving 290 patients, sisomicin demonstrated superior results, with a higher percentage of patients reporting complete clearance of lesions compared to those treated with mupirocin. The subjective evaluation showed that 75% rated sisomicin as "excellent," highlighting its effectiveness and patient preference .

| Treatment | Complete Clearance (%) | Patient Satisfaction (%) |

|---|---|---|

| Sisomicin Cream | 97 | 75 |

| Mupirocin Ointment | 94 | 59 |

Pharmaceutical Manufacturing

This compound is integral to the production of injectable antibiotics, ensuring high-quality formulations for patient care. Its use in pharmaceutical manufacturing not only includes direct applications but also serves as a precursor for semi-synthetic antibiotics like netilmicin . The compound's stability and effectiveness make it a valuable asset in the development of new therapeutic agents.

Microbiology Studies

In microbiological research, this compound is utilized to study bacterial resistance mechanisms. It is commonly employed in antimicrobial susceptibility testing (AST), where its effectiveness against various pathogens is evaluated. Microbiologists use disk diffusion methods and minimum inhibitory concentration (MIC) tests to determine sisomicin's potency against Gram-negative isolates such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 2 |

| Escherichia coli | 1.6 |

| Klebsiella pneumoniae | 3.1 |

Veterinary Medicine

This compound is also applied in veterinary settings for the treatment of infections in animals. Its broad-spectrum activity allows it to be effective against a range of pathogens that affect various animal species, thus demonstrating its versatility beyond human medicine .

Mecanismo De Acción

Sisomicin sulfate exerts its effects by interfering with protein synthesis at the level of functional ribosome assembly . It binds to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of faulty or nonfunctional proteins . This mechanism is similar to that of gentamicin but is more effective against certain bacteria .

Comparación Con Compuestos Similares

Similar Compounds

Gentamicin: Structurally related and shares a similar mechanism of action.

Netilmicin: A derivative of sisomicin with improved properties.

Plazomicin: Another derivative with enhanced effectiveness and reduced toxicity.

Uniqueness

Sisomicin sulfate is unique due to its broad-spectrum activity and its effectiveness against bacteria that are resistant to other aminoglycosides . Its ability to bind to the 30S ribosomal subunit and cause misreading of mRNA makes it a potent antibiotic .

Propiedades

Número CAS |

53179-09-2 |

|---|---|

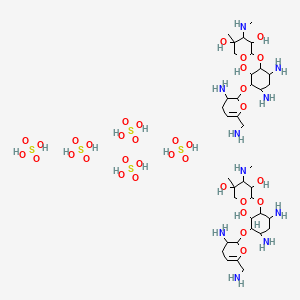

Fórmula molecular |

C19H39N5O11S |

Peso molecular |

545.6 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S)-2-[(2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9?,10-,11+,12+,13-,14+,15?,16+,17?,18+,19-;/m1./s1 |

Clave InChI |

JVTNJDPXUPRGIE-DAVQCCERSA-N |

SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES isomérico |

C[C@]1(CO[C@H]([C@@H]([C@@H]1NC)O)OC2[C@H](C[C@H]([C@@H]([C@@H]2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |

SMILES canónico |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

32385-11-8 (Parent) |

Sinónimos |

4,5 Dehydrogentamicin 4,5-Dehydrogentamicin Antibiotic 6640 Extramycin Pathomycin Rickamicin Sch 13475 Sch-13475 Sch13475 Siseptin Sisomicin Sisomicin Sulfate Sisomicin Sulfate (2:5) Salt Sisomycin Sissomicin Sizomycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.